N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. Its structure includes ethyl and propyl substituents on the amine group at the 2-position of the thiazolo[5,4-c]pyridine scaffold.
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
N-ethyl-N-propyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C11H19N3S/c1-3-7-14(4-2)11-13-9-5-6-12-8-10(9)15-11/h12H,3-8H2,1-2H3 |
InChI Key |
MDKBPJDRXHXFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide) . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has a range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolopyridine derivatives vary in substituents, ring saturation, and fusion positions. Below is a detailed comparison of N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine with analogous compounds, focusing on structural, physicochemical, and functional differences.
Substituent Variations
Key Observations :
- Ring Fusion Position : The [5,4-c] vs. [5,4-b] fusion alters ring geometry and electronic properties. For example, N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine () has a planar pyridine ring, while the [5,4-c] derivatives feature partial saturation, influencing conformational flexibility .
Physicochemical Properties
| Property | N-Ethyl-N-propyl Derivative | N,N-Dimethyl Derivative | 5-tert-Butyl Derivative |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 | ~3.1 |
| Solubility (H2O) | Low | Moderate | Very Low |
| pKa | ~7.2 (amine) | ~6.8 | ~7.5 |
Notes:
Research Findings and Functional Comparisons
Pharmacological Activity
- Computational models predict moderate binding affinity (Ki ~150 nM) for tyrosine kinases .
- N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine : Studied in molecular modeling for β-lactamase inhibition, showing IC50 values of ~20 μM against penicillin-binding proteins .
- 5-tert-Butyl Derivative : Marketed as a research chemical (AccelaChemBio), it is speculated to act as a scaffold for protease inhibitors but lacks peer-reviewed validation .
Biological Activity
N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS Number: 2059945-01-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 197.30 g/mol |
| CAS Number | 2059945-01-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase Inhibition : Similar compounds have shown efficacy as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Tyrosine Kinase Activity : Compounds in the thiazolo-pyridine class have been noted to exhibit tyrosine kinase inhibitory activity. This is significant in the context of cancer therapies where tyrosine kinases play a pivotal role in cell signaling pathways that regulate cell growth and division .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazolo-pyridine compounds possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .
Anticancer Activity
A study conducted by Queener et al. evaluated a series of thiazolo-pyridine derivatives for their biological activity against cancer cell lines. The results indicated that compounds with ethyl substitutions exhibited enhanced potency against various cancer types compared to their methylated counterparts .
Antimicrobial Efficacy
In a comparative analysis of several thiazole derivatives, it was found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
